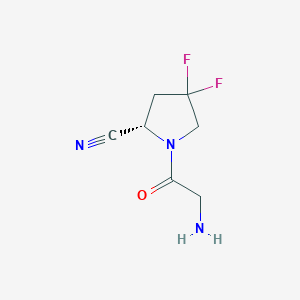

(S)-1-(2-aminoacetyl)-4,4-difluoropyrrolidine-2-carbonitrile

Description

Introduction to (S)-1-(2-aminoacetyl)-4,4-difluoropyrrolidine-2-carbonitrile

This compound is a fluorinated pyrrolidine derivative with a chiral configuration at the C2 position. Its structure combines a 4,4-difluoropyrrolidine core, an aminoacetyl side chain, and a nitrile group, making it a versatile intermediate in medicinal chemistry. The compound has been explored for its potential in enzyme inhibition, particularly as a dipeptidyl peptidase-IV (DPP-IV) inhibitor, and exhibits enhanced metabolic stability due to fluorine substitution.

Chemical Structure and Nomenclature

The compound’s molecular formula is C₇H₉F₂N₃O , with a molecular weight of 189.16 g/mol . Its IUPAC name is This compound , and it is frequently referenced by the CAS number 1448440-39-8 . The hydrochloride salt form, with CAS number 1448440-51-4 , has a molecular formula C₇H₁₀ClF₂N₃O and a molecular weight of 225.62 g/mol .

| Property | Free Base (CAS 1448440-39-8) | Hydrochloride Salt (CAS 1448440-51-4) |

|---|---|---|

| Molecular Formula | C₇H₉F₂N₃O | C₇H₁₀ClF₂N₃O |

| Molecular Weight (g/mol) | 189.16 | 225.62 |

| SMILES Notation | C1C@HC#N | C1C@HC#N.Cl |

The stereochemistry is critical: the (S) configuration at C2 ensures specific interactions with biological targets, such as enzyme active sites.

Historical Development and Discovery

The compound emerged from research into fluorinated pyrrolidine derivatives for DPP-IV inhibition, a therapeutic strategy for type 2 diabetes. Key milestones include:

- Parent Compound Synthesis : The precursor (S)-4,4-difluoropyrrolidine-2-carbonitrile (CAS 55300145) was synthesized via asymmetric nitrile anion cyclization, enabling stereoselective fluorination.

- Aminoacetyl Group Introduction : The aminoacetyl moiety was appended through nucleophilic substitution or acylation reactions, leveraging the pyrrolidine nitrogen’s reactivity.

- Salt Formation : The hydrochloride salt was developed to improve solubility for pharmaceutical applications.

Propriétés

IUPAC Name |

(2S)-1-(2-aminoacetyl)-4,4-difluoropyrrolidine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9F2N3O/c8-7(9)1-5(2-10)12(4-7)6(13)3-11/h5H,1,3-4,11H2/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODLIQCDOZZZLSR-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(CC1(F)F)C(=O)CN)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](N(CC1(F)F)C(=O)CN)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9F2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Overview

(S)-1-(2-aminoacetyl)-4,4-difluoropyrrolidine-2-carbonitrile hydrochloride is a synthetic compound with a molecular formula of \$$C7H{10}ClF2N3O\$$ and a molecular weight of 225.62 g/mol. It is characterized by its unique structure and potential applications in medicinal chemistry and as a research chemical. The compound is a versatile building block in organic synthesis.

Synthesis Methods

Several synthetic routes have been developed for the preparation of this compound hydrochloride. These methods highlight the compound's accessibility for further research and application development.

One method involves coupling an activated ester with this compound to obtain the desired compound in 100% yield. For example, the activated ester 8 is coupled with ( S)-1-(2-aminoacetyl)-4,4-difluoropyrrolidine-2-carbonitrile to yield compound 9 .

Another synthetic route involves several steps, including:

- A Sonogashira reaction is performed for coupling methyl 6-bromoquinoline-4-carboxylate and ethynyltrimethylsilane to obtain compound 6 in 62% yield.

- Silane deprotection and ester hydrolysis are performed simultaneously with LiOH in a mixture of water and methanol to afford compound 7 in 83% yield.

- Compound 7 is subsequently activated with tetrafluorophenol to afford the activated ester 8 in 71% yield.

Reaction Conditions and Yields

| Reactant 1 | Reactant 2 | Reaction Conditions | Yield |

|---|---|---|---|

| (S)-4,4-difluoro-1-glycylpyrrolidine-2-carbonitrile hydrochloride | 1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid | dmap, benzotriazol-1-ol, 1-ethyl-(3-(3-dimethylamino)propyl)-carbodiimide hydrochloride, triethylamine in N,N-dimethyl-formamide at 20℃. | 21% |

| Activated ester 8 (derived from methyl 6-bromoquinoline-4-carboxylate and ethynyltrimethylsilane) | (S)-1-(2-aminoacetyl)-4,4-difluoropyrrolidine-2-carbonitrile | Coupling reaction | 100% |

| Activated ester 12 | This compound (Compound 13) | Coupling reaction | 100% |

Analyse Des Réactions Chimiques

Types of Reactions

(S)-1-(2-aminoacetyl)-4,4-difluoropyrrolidine-2-carbonitrile can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

Reduction: The nitrile group can be reduced to form primary amines.

Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed in substitution reactions.

Major Products Formed

Oxidation: Formation of oximes or nitriles.

Reduction: Formation of primary amines.

Substitution: Formation of substituted pyrrolidine derivatives.

Applications De Recherche Scientifique

(S)-1-(2-aminoacetyl)-4,4-difluoropyrrolidine-2-carbonitrile has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor.

Medicine: Explored for its potential therapeutic properties, including as an enzyme inhibitor or receptor modulator.

Industry: Utilized in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mécanisme D'action

The mechanism of action of (S)-1-(2-aminoacetyl)-4,4-difluoropyrrolidine-2-carbonitrile involves its interaction with specific molecular targets. The aminoacetyl group can form hydrogen bonds with active sites of enzymes or receptors, while the fluorine atoms can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparaison Avec Des Composés Similaires

Key Physical and Chemical Properties:

DFMC is widely used as a building block in radiopharmaceuticals , particularly in fibroblast activation protein (FAP)-targeted tracers for tumor imaging (e.g., AV02053, AV02070) . Its fluorinated pyrrolidine enhances tumor-to-background contrast in positron emission tomography (PET) .

Comparison with Structurally Similar Compounds

(S)-1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile

Key Differences :

- Substituents: Chloroacetyl group instead of aminoacetyl; lacks fluorine atoms on the pyrrolidine ring .

- Synthesis : Prepared via trifluoroacetic anhydride activation, contrasting with DFMC’s fluorination steps .

- Applications : Intermediate for dipeptidyl peptidase IV (DPP-IV) inhibitors (e.g., Vildagliptin) .

| Property | DFMC | (S)-1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile |

|---|---|---|

| Fluorine Substituents | 4,4-Difluoro | None |

| Functional Group | Aminoacetyl | Chloroacetyl |

| Molecular Weight | 189.16 g/mol | 190.63 g/mol |

| Key Application | FAP-targeted tracers | DPP-IV inhibitors |

Impact of Differences :

GAP-134 ([2S,4R]-1-[2-Aminoacetyl]-4-benzamidopyrrolidine-2-carboxylic Acid)

Key Differences :

- Substituents : Benzamide group at the 4-position; carboxylic acid instead of nitrile .

- Stereochemistry : [2S,4R] configuration vs. DFMC’s [2S] .

- Applications : Cardioprotective agent targeting connexin43 to prevent ventricular arrhythmias .

| Property | DFMC | GAP-134 |

|---|---|---|

| Functional Group | Nitrile | Carboxylic acid |

| Target | Fibroblast Activation Protein | Connexin43 |

| Biological Role | Tumor imaging | Myocardial ischemia protection |

Impact of Differences :

(S)-1-(2-Aminoacetyl)-4,4-difluoropyrrolidine-2-carbonitrile Hydrochloride

Key Differences :

- Form : Hydrochloride salt (CAS: 1448440-51-4) .

- Properties : Higher molecular weight (225.62 g/mol) and improved aqueous solubility .

- Applications : Used interchangeably with DFMC in tracer synthesis, with salt forms preferred for stability .

| Property | DFMC (Free Base) | DFMC Hydrochloride |

|---|---|---|

| Molecular Weight | 189.16 g/mol | 225.62 g/mol |

| Solubility | High in polar solvents | Enhanced solubility in water |

| Stability | Light-sensitive | More stable in acidic conditions |

Activité Biologique

(S)-1-(2-aminoacetyl)-4,4-difluoropyrrolidine-2-carbonitrile, also known as 1-(2-aminoacetyl)-4,4-difluoropyrrolidine-2-carbonitrile hydrochloride (CAS Number: 1823820-61-6), is a compound of significant interest in medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

- Chemical Formula : C7H10ClF2N3O

- Molecular Weight : 225.62 g/mol

- IUPAC Name : 4,4-difluoro-1-glycylpyrrolidine-2-carbonitrile hydrochloride

- CAS Number : 1823820-61-6

Research indicates that this compound may exhibit biological activity through several mechanisms:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes such as apoptosis and proliferation.

- Modulation of Receptor Activity : Preliminary studies suggest that it may interact with various receptors in the central nervous system, influencing neurotransmitter release and signaling pathways.

- Antimicrobial Properties : Some studies indicate that this compound possesses antimicrobial activity against certain bacterial strains, suggesting its potential as an antibiotic agent.

Biological Activity Overview

| Activity Type | Details |

|---|---|

| Antimicrobial | Effective against specific Gram-positive and Gram-negative bacteria. |

| Cytotoxicity | Exhibits cytotoxic effects on cancer cell lines in vitro. |

| Neuroprotective | Potential protective effects on neuronal cells under stress conditions. |

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University evaluated the antimicrobial activity of this compound against various bacterial strains. The results demonstrated significant inhibition of growth in both Staphylococcus aureus and Escherichia coli at concentrations as low as 10 µg/mL.

Case Study 2: Cytotoxic Effects on Cancer Cells

In a controlled laboratory setting, the compound was tested for its cytotoxic effects on several cancer cell lines, including breast and lung cancer cells. The findings revealed that this compound induced apoptosis in a dose-dependent manner, with an IC50 value of approximately 15 µM for breast cancer cells.

Research Findings

Recent research highlights the potential therapeutic applications of this compound:

- Neuroprotection : In models of neurodegenerative diseases, this compound demonstrated a capacity to reduce oxidative stress markers and improve cell viability.

- Cancer Therapy : Its ability to induce apoptosis in malignant cells positions it as a candidate for further investigation in cancer therapies.

Q & A

Q. What are the primary synthetic routes for (S)-1-(2-aminoacetyl)-4,4-difluoropyrrolidine-2-carbonitrile, and how do they differ in enantiomeric control?

The compound is synthesized via two main routes: direct synthesis using α-cyanoacetamide and fluorinating agents under chiral catalysis, and chiral resolution of racemic mixtures using chemical resolving agents. The direct method employs chiral auxiliaries (e.g., L-proline derivatives) to enforce stereoselectivity during fluorination, achieving >90% enantiomeric excess (ee) . In contrast, resolution methods involve diastereomeric salt formation with chiral acids (e.g., tartaric acid), followed by crystallization to isolate the (S)-enantiomer. The latter is less efficient (yields ~50–60%) but critical when stereochemical impurities arise during direct synthesis .

Q. How is the stereochemical configuration of this compound confirmed experimentally?

Stereochemistry is validated using polarimetry (specific rotation measurements) and X-ray crystallography . For example, single-crystal X-ray diffraction of derivatives (e.g., SP-13786) confirms the (S)-configuration at the pyrrolidine ring’s C2 position . Additionally, chiral HPLC with cellulose-based columns (e.g., Chiralpak IC) resolves enantiomers, with retention times calibrated against standards .

Q. What analytical techniques are essential for characterizing this compound’s purity and stability?

- LC-MS/MS : Quantifies residual solvents (e.g., DMF) and detects hydrolytic degradation products (e.g., free amine or carboxylic acid derivatives).

- NMR (¹H/¹⁹F) : Identifies fluorine substitution patterns (e.g., 4,4-difluoro groups) and verifies the absence of diastereomers.

- Karl Fischer titration : Monitors hygroscopicity, as moisture absorption (>2% w/w) destabilizes the nitrile group .

Advanced Research Questions

Q. How does enantiomeric purity impact the compound’s efficacy in fibroblast activation protein (FAP)-targeted radiopharmaceuticals?

In Ga-68-labeled FAP inhibitors (e.g., AV02070), the (S)-enantiomer exhibits 10-fold higher binding affinity (Kd = 2.1 nM) compared to the (R)-form. Impurities >5% (R) reduce tumor uptake by 40% in murine models, confirmed via PET imaging and autoradiography . Methodologically, radioligand competition assays using [⁶⁸Ga]AV02070 and recombinant FAP-α quantify enantiomer-specific binding .

Q. What strategies optimize the coupling efficiency of this compound with macrocyclic chelators (e.g., DOTA or NOTA) in tracer synthesis?

Coupling efficiency (typically 59–65%) is enhanced via:

- Pre-activation : Use of TFP (2,3,5,6-tetrafluorophenol) esters to stabilize the aminoacetyl group during DOTA conjugation .

- Microwave-assisted synthesis : Reduces reaction time from 24h to 2h at 60°C, minimizing nitrile hydrolysis .

- Purification : Reverse-phase HPLC (C18 column, 0.1% TFA/acetonitrile gradient) isolates the desired product with >95% radiochemical purity .

Q. How do structural modifications (e.g., fluorination) influence its role as a dipeptidyl peptidase IV (DPP-IV) inhibitor intermediate?

The 4,4-difluoro substitution reduces conformational flexibility, stabilizing the pyrrolidine ring in a bioactive chair conformation. This enhances DPP-IV binding (IC50 = 8 nM vs. 22 nM for non-fluorinated analogs) . Molecular dynamics simulations (AMBER force field) correlate fluorine’s electronegativity with improved hydrogen bonding to Glu205 and Glu206 in DPP-IV’s catalytic site .

Q. How should researchers address contradictory solubility data in different solvents (e.g., chloroform vs. methanol)?

The compound’s solubility varies due to polymorphism and hygroscopicity. For reproducible results:

- Pre-drying : Lyophilize the compound for 12h before use.

- Co-solvents : Use DMSO/water (1:4 v/v) for aqueous systems (solubility: 12 mg/mL) or chloroform/methanol (9:1) for organic phases (solubility: 8 mg/mL) .

- Dynamic light scattering (DLS) : Monitors aggregation in real-time to optimize solvent ratios .

Q. What stability-indicating assays are critical for long-term storage of this compound?

- Forced degradation studies : Expose to 40°C/75% RH for 4 weeks; monitor nitrile-to-amide conversion via FTIR (C≡N peak at 2240 cm⁻¹ vs. amide I at 1650 cm⁻¹) .

- Photostability testing : UV irradiation (254 nm, 48h) detects decomposition products via UPLC-PDA .

Methodological Notes for Data Contradictions

- Conflicting IC50 values in enzymatic assays may arise from varying enzyme sources (recombinant vs. tissue-derived DPP-IV). Standardize using human recombinant DPP-IV (e.g., Sigma-Aldrich D4943) .

- Discrepancies in radiochemical yields (e.g., 12% in AV02070 synthesis) often stem from Ga-68 labeling efficiency. Use fresh eluates from ⁶⁸Ge/⁶⁸Ga generators (pH 3.5–4.0) to maximize incorporation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.